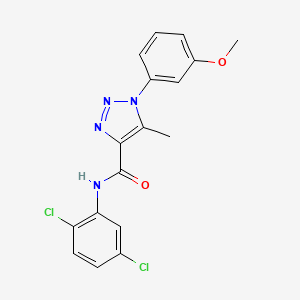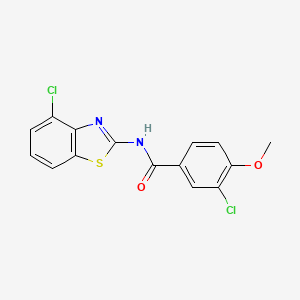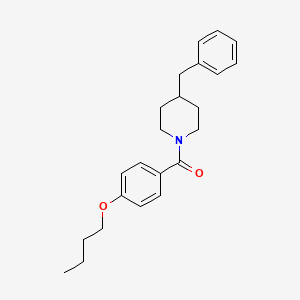![molecular formula C23H28N2O2 B4573951 1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4573951.png)
1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Vue d'ensemble
Description
1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzoyl group, a butan-2-yl substituent on the phenyl ring, and a piperidine ring with a carboxamide group
Applications De Recherche Scientifique
1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors in biological systems.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or target disease-related proteins.
Industry: It is used in the development of new materials and chemical processes, including the design of catalysts and the synthesis of specialty chemicals.
Méthodes De Préparation
The synthesis of 1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 1-benzoylpiperidine-4-carboxylic acid with 2-(butan-2-yl)aniline under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the aromatic ring or the piperidine ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
1-BENZOYL-N-[2-(BUTAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or nature of substituents on the aromatic ring or the piperidine ring.
Piperidine carboxamides: These compounds share the piperidine carboxamide core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzoyl derivatives: Compounds with a benzoyl group attached to different core structures, which may exhibit different reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-benzoyl-N-(2-butan-2-ylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-3-17(2)20-11-7-8-12-21(20)24-22(26)18-13-15-25(16-14-18)23(27)19-9-5-4-6-10-19/h4-12,17-18H,3,13-16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSYCRKGRBSHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride](/img/structure/B4573870.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4573873.png)
![Ethyl 2-[({2-[2-(2,5-dichlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B4573876.png)
![(4E)-2-(4-methylphenyl)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4573878.png)
![4-biphenylyl[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B4573890.png)
![3-[(4-Tert-butylphenyl)methylsulfanyl]-5-(2-chlorophenyl)-4-methyl-1,2,4-triazole](/img/structure/B4573914.png)
![2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4573915.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4573932.png)
![dimethyl 2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4573939.png)

![N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4573959.png)

